Synthesis and characterization of Cyclohexen-1-yltoluene
Synthesis and characterization of Cyclohexen-1-yltoluene
An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexen-1-yltoluene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclohexen-1-yltoluene, a molecule of interest for its structural motifs relevant to medicinal chemistry and materials science. We delve into a field-proven synthetic methodology, the Friedel-Crafts alkylation, offering a detailed experimental protocol and a thorough examination of the underlying reaction mechanism. Furthermore, this document establishes a complete analytical workflow for the structural confirmation and purity assessment of the synthesized compound, detailing the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of Cyclohexen-1-yltoluene and its analogs.
Introduction: Significance of the Cyclohexenyl-Aryl Motif
Cyclohexen-1-yltoluene, specifically its isomers such as 1-(cyclohexen-1-yl)-4-methylbenzene (p-Cyclohexen-1-yltoluene), represents a class of compounds featuring a partially saturated carbocycle linked to an aromatic ring.[1] This structural framework serves as a bioisostere or a conformationally restricted analog of more flexible biphenyl systems, which are ubiquitous in pharmacologically active molecules. The introduction of the cyclohexene ring imparts specific steric and electronic properties, influencing how the molecule interacts with biological targets. Understanding the synthesis and detailed characterization of these foundational structures is paramount for their application in scaffold-based drug discovery and the development of novel organic materials. This guide will focus on the para-substituted isomer, 1-(p-tolyl)cyclohexene, due to the prevalence of this substitution pattern in synthetic applications.
Synthesis via Friedel-Crafts Alkylation
The construction of the carbon-carbon bond between the aromatic and alicyclic rings can be achieved through several established methods, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3][4] However, for this guide, we will focus on the classical and industrially relevant Friedel-Crafts alkylation, which involves the electrophilic substitution of an alkyl group onto an aromatic ring.[5][6]
Rationale for Method Selection
The Friedel-Crafts alkylation of toluene with cyclohexene is an effective and atom-economical approach. The reaction is typically catalyzed by a strong Brønsted or Lewis acid.[7] The acid catalyst activates the alkene, rendering it sufficiently electrophilic to be attacked by the electron-rich toluene ring. Toluene is chosen as the aromatic substrate due to its increased nucleophilicity compared to benzene (a result of the electron-donating methyl group) and its ability to direct incoming electrophiles to the ortho and para positions.
Reaction Mechanism
The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The key steps involve the generation of a carbocation electrophile, its subsequent attack on the aromatic ring, and the final deprotonation to restore aromaticity.
Caption: Mechanism of Friedel-Crafts Alkylation.
Note: The initial product is cyclohexyltoluene. Under certain acidic and thermal conditions, elimination can occur to form the more stable conjugated system, cyclohexen-1-yltoluene. Alternatively, starting with cyclohexanol can lead directly to the cyclohexenyl cation via dehydration.[8]
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(p-tolyl)cyclohexene from toluene and cyclohexene.
Materials and Reagents:
-
Toluene (anhydrous)
-
Cyclohexene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Operate within a fume hood.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0°C using an ice-water bath.
-
Addition of Reactants: In the addition funnel, prepare a solution of cyclohexene (8.2 g, 0.1 mol) in 50 mL of anhydrous toluene.
-
Reaction Execution: Add the toluene/cyclohexene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker. Once the ice has melted, add 20 mL of 1 M HCl to dissolve any remaining aluminum salts.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield 1-(p-tolyl)cyclohexene as a clear liquid.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized 1-(p-tolyl)cyclohexene is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data Summary
The following tables summarize the expected spectral data for 1-(p-tolyl)cyclohexene.[1]
Table 1: ¹H NMR Spectral Data (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | d | 2H | Aromatic Protons (ortho to cyclohexene) |
| ~7.10 | d | 2H | Aromatic Protons (meta to cyclohexene) |
| ~6.10 | t | 1H | Vinylic Proton (-C=CH-) |
| ~2.35 | s | 3H | Methyl Protons (-CH₃) |
| ~2.20 | m | 4H | Allylic Protons (-CH₂-C=C) |
| ~1.70 | m | 4H | Aliphatic Protons (-CH₂-CH₂-) |
Table 2: ¹³C NMR Spectral Data (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~140-145 | Aromatic Quaternary Carbon (C-Tolyl) |
| ~135-140 | Aromatic Quaternary Carbon (C-Cyclohexene) |
| ~129-130 | Aromatic CH (meta) |
| ~125-126 | Aromatic CH (ortho) |
| ~124-125 | Vinylic CH |
| ~25-30 | Allylic CH₂ |
| ~22-24 | Aliphatic CH₂ |
| ~21 | Methyl CH₃ |
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2830-2960 | Strong | Aliphatic C-H Stretch |
| ~1650 | Medium | Alkene C=C Stretch |
| ~1600, ~1510 | Medium-Strong | Aromatic C=C Stretch |
| ~820 | Strong | p-Disubstituted C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.
-
Molecular Formula: C₁₃H₁₆[1]
-
Molecular Weight: 172.27 g/mol [1]
-
Expected Molecular Ion Peak (M⁺): m/z = 172
-
Key Fragments: Expect to see prominent peaks corresponding to stable fragments, such as the loss of alkyl groups from the cyclohexene ring and potentially a fragment at m/z = 157 (M-15, loss of a methyl group), although fragmentation of the tolyl methyl group is less common than benzylic cleavage. A strong peak at m/z=91 corresponding to the tropylium ion is also possible.
Experimental Workflow Diagram
The overall process from synthesis to characterization can be visualized as follows:
Caption: Experimental Workflow.
Potential Applications in Drug Development
The 1-aryl-cyclohexene scaffold is a valuable starting point in medicinal chemistry. Its rigid structure allows for the precise positioning of functional groups, which can lead to improved binding affinity and selectivity for protein targets. This motif can be found in molecules designed to interact with a variety of receptors and enzymes. Furthermore, derivatives of Cyclohexen-1-yltoluene can be explored for their potential as:
-
Solubility Enhancers: The lipophilic nature of the core structure can be leveraged in formulations, for example, through inclusion in cyclodextrin-based delivery systems to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[9][10]
-
Therapeutic Agents: The scaffold itself can be decorated with various pharmacophores to develop novel therapeutic agents. Its use in theranostic agents, which combine diagnostic and therapeutic capabilities, is also an emerging area of interest.[11]
Conclusion
This guide has detailed a robust and accessible method for the synthesis of 1-(p-tolyl)cyclohexene via Friedel-Crafts alkylation. We have provided a comprehensive framework for the unambiguous characterization of the final product using modern spectroscopic techniques. The causality behind experimental choices, from the selection of the synthetic route to the specific workup procedures, has been explained to provide a deeper understanding for the practicing scientist. The methodologies and data presented herein serve as a validated foundation for researchers engaged in the synthesis of novel chemical entities for drug discovery and materials science.
References
-
1-(4-Tolyl)-1-cyclohexene | C13H16 | CID 265817. PubChem, National Institutes of Health. [Link]
-
Cyclohexen-1-yltoluene | C13H16 | CID 89775. PubChem, National Institutes of Health. [Link]
-
Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling. Journal of Organic Chemistry, 2002. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Cyclohexen-1-yltoluene (C13H16). PubChemLite. [Link]
-
M-cyclohexen-1-yltoluene (C13H16). PubChemLite. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
cyclohexen-1-yltoluene. NIST WebBook. [Link]
-
m-Cyclohexen-1-yltoluene | C13H16 | CID 89774. PubChem, National Institutes of Health. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
1H proton nmr spectrum of cyclohexene. Doc Brown's Chemistry. [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. University of Colorado Boulder. [Link]
-
Preparation of cyclohexene. The Royal Society of Chemistry. [Link]
-
1-acetylcyclohexene. Organic Syntheses Procedure. [Link]
-
FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
What is the purpose of toluene in the production of cyclohexene from cyclohexanol? Homework.Study.com. [Link]
-
In Friedel-Crafts reaction for preparation of toluene... YouTube. [Link]
-
Friedel-Crafts Acylation of Toluene. Scribd. [Link]
-
Cyclohexene, 1-phenyl-. NIST WebBook. [Link]
-
Preparation of Cyclohexene from Cyclohexanol. Chemistry LibreTexts. [Link]
-
Cyclohexene. NIST WebBook. [Link]
-
mass spectrum of cyclohexene. Doc Brown's Chemistry. [Link]
-
1-Phenyl-1-cyclohexene. NIST WebBook. [Link]
-
IR spectroscopic reference state of p-tolyl isocyanate... ResearchGate. [Link]
-
Pharmaceutical applications of cyclodextrins: Basic science and product development. ResearchGate. [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. [Link]
-
Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. Nature. [Link]
Sources
- 1. 1-(4-Tolyl)-1-cyclohexene | C13H16 | CID 265817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
